Cas no 959636-67-0 ((5-hydroxy-1-benzothiophen-2-yl)boronic Acid)
(5-hydroxy-1-benzothiophen-2-yl)boronic Acid Chemical and Physical Properties
Names and Identifiers
-
- (5-hydroxy-1-benzothiophen-2-yl)boronic Acid
- Boronic acid, B-(5-hydroxybenzo[b]thien-2-yl)-
- LogP
- b-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
- BDBM50225392
- CHEMBL395398
- DTXSID401260958
- PD182606
- 959636-67-0
- DB-141324
- AKOS015966633
- 5-hydroxymethylbenzo[b]thiophen-2-ylboronic acid
- (5-Hydroxybenzo[b]thiophen-2-yl)boronic acid
-
- Inchi: 1S/C8H7BO3S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10-12H
- InChI Key: VDCIKADVYWVDGT-UHFFFAOYSA-N
- SMILES: S1C(B(O)O)=CC2C=C(C=CC1=2)O
Computed Properties
- Exact Mass: 194.0208954g/mol
- Monoisotopic Mass: 194.0208954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.9Ų
(5-hydroxy-1-benzothiophen-2-yl)boronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-337596-1g |
Boronic acid, B-(5-hydroxybenzo[b]thien-2-yl)-, |
959636-67-0 | 1g |
¥14666.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-337596-1 g |
Boronic acid, B-(5-hydroxybenzo[b]thien-2-yl)-, |
959636-67-0 | 1g |
¥14,666.00 | 2023-07-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1943980-1g |
(5-Hydroxybenzo[b]thiophen-2-yl)boronic acid |
959636-67-0 | 98% | 1g |
¥25494.00 | 2024-04-23 |
(5-hydroxy-1-benzothiophen-2-yl)boronic Acid Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (5-hydroxy-1-benzothiophen-2-yl)boronic Acid
Introduction to (5-Hydroxy-1-Benzothiophen-2-Yl)Boronic Acid (CAS No. 959636-67-0)
The compound (5-hydroxy-1-benzothiophen-2-yl)boronic acid with CAS number 959636-67-0 has emerged as a significant molecule in the field of organic chemistry, particularly in drug discovery and materials science. This compound belongs to the class of boronic acids, which are widely used as intermediates in the synthesis of various biologically active compounds and advanced materials.
Benzothiophene derivatives, such as (5-hydroxy-1-benzothiophen-2-yl)boronic acid, have garnered attention due to their unique electronic properties and potential applications in optoelectronic devices. Recent studies have highlighted the role of these compounds in enhancing the efficiency of organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of the hydroxyl group at the 5-position introduces additional functionality, making this compound a versatile building block for further chemical modifications.
From a synthetic perspective, (5-hydroxy-1-benzothiophen-2-yl)boronic acid can be synthesized via various routes, including Suzuki-Miyaura coupling reactions, which are pivotal in cross-coupling chemistry. The use of this compound as a boronic acid partner enables the construction of complex aromatic systems with high precision and efficiency. Researchers have demonstrated its utility in synthesizing heterocyclic compounds with potential medicinal applications, particularly in the development of anti-inflammatory and anticancer agents.
The structural uniqueness of (5-hydroxy-1-benzothiophen-2-yl)boronic acid lies in its fused benzene and thiophene rings, which contribute to its stability and reactivity. The sulfur atom within the thiophene ring imparts distinct electronic characteristics, making this compound suitable for applications requiring specific redox properties. Recent advancements in computational chemistry have allowed for a deeper understanding of its electronic structure, paving the way for tailored modifications to enhance its performance in various chemical reactions.
In terms of biological activity, (5-hydroxy-1-benzothiophen-2-yl)boronic acid has shown promise as a precursor for bioactive molecules. Its ability to participate in cross-coupling reactions facilitates the creation of diverse scaffolds that can be tested for their pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial targets in cancer therapy.
Moreover, the integration of (5-hydroxy-1-benzothiophen-2-ylium)boronic acid into materials science has opened new avenues for developing advanced functional materials. Its application in organic electronics is driven by its ability to form stable interfaces and enhance charge transport properties. Recent research has focused on incorporating this compound into polymer blends to improve their mechanical and electrical properties, making them suitable for high-performance applications.
The synthesis and characterization of (5-hydroxy-1-benzothiophen-2-ylium)boronic acid have been extensively documented, with researchers emphasizing its stability under various reaction conditions. Its compatibility with a wide range of coupling partners makes it an invaluable tool in modern organic synthesis. The compound's ability to undergo multiple transformations without losing its core structure underscores its versatility in both academic and industrial settings.
In conclusion, (5-hydroxy-1-benzothiophen -2-ylium)boronic acid (CAS No. 959636 - 67 - 0) stands out as a critical molecule with multifaceted applications across chemistry and materials science. Its unique structure, reactivity, and compatibility with cutting-edge synthetic techniques position it as a key player in advancing scientific research and technological innovations.
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